Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- is a complex organic compound with the molecular formula C9H5F2I. This compound is characterized by the presence of a benzene ring substituted with a 3,3-difluoro-2-iodo-1-cyclopropen-1-yl group and a methoxy group. It is a unique compound due to its combination of halogenated cyclopropene and methoxybenzene moieties.
Vorbereitungsmethoden
The synthesis of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- typically involves multiple steps, including halogenation, cyclopropenation, and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a general approach might include:
Halogenation: Introduction of fluorine and iodine atoms to the cyclopropene ring.
Cyclopropenation: Formation of the cyclopropene ring structure.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Industrial production methods for this compound would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove halogen atoms or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated cyclopropenes on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the cyclopropene ring can influence its reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- include other halogenated cyclopropenes and methoxybenzene derivatives. These compounds share structural similarities but differ in the type and position of halogen atoms or other substituents. The uniqueness of Benzene, 1-(3,3-difluoro-2-iodo-1-cyclopropen-1-yl)-4-methoxy- lies in its specific combination of substituents, which can result in distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
491593-73-8 |
---|---|
Molekularformel |
C10H7F2IO |
Molekulargewicht |
308.06 g/mol |
IUPAC-Name |
1-(3,3-difluoro-2-iodocyclopropen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H7F2IO/c1-14-7-4-2-6(3-5-7)8-9(13)10(8,11)12/h2-5H,1H3 |
InChI-Schlüssel |
SJLZSMQUSNGFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C2(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.